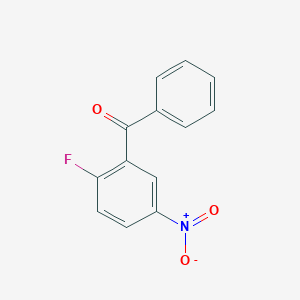

(2-Fluoro-5-nitrophenyl)(phenyl)methanone

Description

BenchChem offers high-quality (2-Fluoro-5-nitrophenyl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-5-nitrophenyl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-5-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVGJJXQPIOHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54534-85-9 | |

| Record name | (2-fluoro-5-nitrophenyl)(phenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Electronic Structure & Synthetic Utility of 2-Fluoro-5-Nitrobenzophenone Scaffolds

Executive Summary

The 2-fluoro-5-nitrobenzophenone scaffold represents a "privileged structure" in medicinal chemistry, characterized by a highly reactive electrophilic core. Its utility is defined by the synergistic electronic activation of the C2-position by two powerful electron-withdrawing groups (EWGs): the ortho-carbonyl and the para-nitro group. This specific substitution pattern renders the C–F bond exceptionally labile toward Nucleophilic Aromatic Substitution (

Molecular Architecture & Electronic Landscape

The reactivity of 2-fluoro-5-nitrobenzophenone is governed by "Push-Pull" electronic dynamics. Unlike standard aryl fluorides, which are inert to nucleophilic attack without metal catalysis, this scaffold is activated for metal-free substitution.

The Activation Matrix

The C2-carbon (bearing the fluorine) is the focal point of reactivity due to three converging electronic vectors:

-

Inductive Withdrawal (-I): The Fluorine atom (

) creates a strong local dipole, making C2 electropositive. -

Mesomeric/Resonance Withdrawal (-M):

-

The Nitro group (

) at C5 (para to F) accepts electron density via resonance, stabilizing the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack. -

The Benzophenone Carbonyl (

) at C1 (ortho to F) provides secondary stabilization through inductive withdrawal and resonance conjugation.

-

Visualization of Electronic Activation

The following diagram maps the electronic vectors that activate the C2 position for

Caption: Electronic activation map showing the convergence of electron-withdrawing effects on the C2 position, facilitating nucleophilic attack.

Synthetic Pathways[1]

The construction of the 2-fluoro-5-nitrobenzophenone core and its subsequent derivatization typically follows two distinct routes: the Friedel-Crafts Acylation (for scaffold construction) and

Route A: Friedel-Crafts Acylation (Scaffold Synthesis)

Direct nitration of 2-fluorobenzophenone often yields inseparable mixtures of isomers. The preferred industrial route utilizes the reaction of an acid chloride with an aromatic partner.

-

Reagents: 2-Fluoro-5-nitrobenzoyl chloride + Benzene (or substituted benzene).

-

Catalyst: Aluminum Chloride (

) or Zinc Chloride ( -

Mechanism: Formation of an acylium ion intermediate followed by Electrophilic Aromatic Substitution (

).[1][2]

Route B: Nucleophilic Aromatic Substitution ( )

This is the primary method for drug development, replacing the fluorine with amines to generate 2-amino-5-nitrobenzophenone derivatives.

Validated Protocol:

with Primary Amines

Objective: Synthesis of 2-(alkylamino)-5-nitrobenzophenone.

-

Preparation:

-

Dissolve 2-fluoro-5-nitrobenzophenone (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Add Potassium Carbonate (

, 2.0 equiv) as an acid scavenger. -

Add the Primary Amine (1.2 equiv).

-

-

Reaction:

-

Heat the mixture to 80°C under nitrogen atmosphere.

-

Self-Validating Step: Monitor via TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower, more polar spot (yellow/orange) corresponding to the nitro-aniline product.

-

-

Workup:

-

Pour into ice-water. The product typically precipitates as a yellow solid due to the nitro-chromophore.

-

Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

-

Pharmaceutical Application: The Benzodiazepine Connection[2]

The most commercially significant derivative is 2-amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9), a key precursor for Flunitrazepam and related hypnotics.

Structural Distinction

-

Scaffold: 2-Fluoro-5-nitrobenzophenone (C13H8FNO3).

-

Pharma Intermediate: 2-Amino-2'-fluoro-5-nitrobenzophenone (C13H9FN2O3).[3]

-

Note: In this derivative, the fluorine is on the pendant phenyl ring (2'-position), while the 2-position of the benzoyl ring holds the amino group necessary for ring closure.

-

Synthesis Workflow for Benzodiazepines

The transformation from the benzophenone intermediate to the final drug involves ring closure using glycine derivatives.[1]

Caption: Synthetic workflow converting the benzophenone precursor into the pharmacologically active 1,4-benzodiazepine core.

Spectroscopic Characterization Data

Accurate identification of these compounds relies on specific spectroscopic signatures.[1]

| Technique | Parameter | Characteristic Signal | Interpretation |

| Chemical Shift | Carbon directly attached to Fluorine (C2). Large coupling constant confirms C-F bond. | ||

| Chemical Shift | Carbonyl Carbon ( | ||

| IR Spectroscopy | Wavenumber | 1530 cm | N-O asymmetric and symmetric stretches (Nitro group).[1] |

| IR Spectroscopy | Wavenumber | 1660–1670 cm | C=O stretch (Benzophenone ketone). |

| Chemical Shift | Diagnostic for aryl fluoride. Disappears upon |

Data Validation:

For the amino-derivative (2-amino-2'-fluoro-5-nitrobenzophenone), the melting point is consistently reported as 161–163°C [1][2].[1] The appearance is a yellow crystalline solid due to the

References

-

SpectraBase. (2024). 2-FLUORO-5-NITRO-BENZOPHENONE 13C NMR Data. Wiley Science Solutions. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Methodological & Application

Using (2-Fluoro-5-nitrophenyl)(phenyl)methanone as a pharmaceutical intermediate

An Application Guide to (2-Fluoro-5-nitrophenyl)(phenyl)methanone: A Versatile Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Value of the Benzophenone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their proven interaction with biological targets. The benzophenone motif is one such scaffold, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] (2-Fluoro-5-nitrophenyl)(phenyl)methanone is a strategically functionalized benzophenone derivative designed for versatility in multi-step pharmaceutical syntheses. Its true power as an intermediate lies not in any inherent biological activity, but in the precise reactivity endowed by its substituents: a fluorine atom and a nitro group positioned on the same phenyl ring.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core applications of this intermediate. We will explore the mechanistic principles behind its reactivity and provide detailed protocols for its key transformations, demonstrating its utility in constructing complex molecular architectures relevant to modern drug discovery.

Physicochemical Properties and Handling

Accurate characterization is the foundation of reproducible synthesis. The key properties of (2-Fluoro-5-nitrophenyl)(phenyl)methanone are summarized below.

| Property | Value |

| CAS Number | 54534-85-9 |

| Molecular Formula | C₁₃H₈FNO₃ |

| Molecular Weight | 245.21 g/mol |

| Appearance | Typically a yellow or off-white solid |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

Safety & Handling: As with many nitroaromatic compounds, (2-Fluoro-5-nitrophenyl)(phenyl)methanone should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While its toxicological profile is not extensively characterized, compounds with similar structures can be irritants and may have potential for systemic toxicity.[3]

Core Application 1: Nucleophilic Aromatic Substitution (SₙAr)

The primary synthetic utility of this intermediate stems from its exceptional reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The fluorine atom at the C-2 position is activated towards displacement by nucleophiles due to the powerful electron-withdrawing effect of the nitro group at the C-5 (para) position.

Mechanistic Rationale: The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[4]

-

Addition: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is effectively delocalized onto the oxygen atoms of the nitro group, stabilizing this key intermediate.

-

Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the substituted product.

This pathway allows for the efficient formation of new carbon-heteroatom bonds, a cornerstone of pharmaceutical synthesis.

Figure 1. General mechanism of the SₙAr reaction.

Protocol 1: SₙAr Reaction with an Amine Nucleophile

This protocol describes a general procedure for the reaction with a primary or secondary amine to form a substituted 2-amino-5-nitrobenzophenone derivative.

Materials:

-

(2-Fluoro-5-nitrophenyl)(phenyl)methanone (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water & Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve (2-Fluoro-5-nitrophenyl)(phenyl)methanone (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add the amine (1.1 eq) followed by the base (e.g., K₂CO₃, 2.0 eq). The base is crucial to neutralize the HF formed during the reaction, driving it to completion.

-

Reaction: Heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction.

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Core Application 2: Reduction of the Nitro Group

The nitro group is not just an activating group; it is also a versatile synthetic handle. Its reduction to a primary aniline is a fundamental transformation that opens up a vast array of subsequent reactions, such as amide coupling, diazotization, or cyclization chemistry.

Rationale for Reagent Choice: Several methods can achieve this reduction, each with distinct advantages:

-

Catalytic Hydrogenation (H₂/Pd-C): This is a very clean method, with byproducts being water. It is ideal for molecules that do not contain other reducible functional groups (e.g., alkynes, alkenes).

-

Metal-Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): These are robust, inexpensive, and highly effective reagents for nitro group reduction. They are often used in industrial settings.

-

Sodium Dithionite (Na₂S₂O₄): A milder reducing agent that can be used in aqueous solutions, sometimes useful for sensitive substrates.

Protocol 2: Nitro Group Reduction using Tin(II) Chloride

This protocol provides a reliable method for converting the nitro-substituted benzophenone into its corresponding aniline derivative.

Materials:

-

Substituted 5-nitrobenzophenone derivative (from Protocol 1 or starting material) (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Setup: Dissolve the 5-nitrobenzophenone derivative (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: Add Tin(II) chloride dihydrate (4.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). If the reaction is sluggish, a small amount of concentrated HCl can be added catalytically.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Neutralization: Redissolve the residue in ethyl acetate. Carefully add saturated sodium bicarbonate solution portion-wise until the aqueous layer is basic (pH > 8) to neutralize the acid and precipitate tin salts.

-

Filtration & Extraction: Filter the mixture through a pad of celite to remove inorganic solids, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 5-aminobenzophenone derivative can be purified further if necessary.

Integrated Synthetic Strategy: Building a Heterocyclic Core

The true value of (2-Fluoro-5-nitrophenyl)(phenyl)methanone is realized when these individual transformations are combined to rapidly build molecular complexity. The product of a sequential SₙAr and nitro reduction is a diamine derivative, a perfect precursor for constructing heterocyclic rings, which are present in over 85% of biologically active compounds.[5]

The following workflow illustrates how this intermediate can be used to synthesize a hypothetical benzodiazepine-like scaffold, a common core in central nervous system drugs.[6][7]

Figure 2. Multi-step workflow from the intermediate to a heterocyclic core.

This strategic sequence—SₙAr followed by nitro reduction and cyclization—provides a convergent and powerful route to libraries of complex molecules for screening and lead optimization. The specific choice of the initial amine nucleophile and the final cyclizing agent allows for extensive diversification, making (2-Fluoro-5-nitrophenyl)(phenyl)methanone a valuable starting point in a drug discovery campaign.

References

- Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. (2013). National Center for Biotechnology Information.

- Biological Activity of Benzophenone Derivatives: A Comparative Guide for Researchers. (2025). BenchChem.

- Examples of benzophenone derivatives in the market and their uses. (n.d.). ResearchGate.

- Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols. (2025). BenchChem.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Center for Biotechnology Information.

- Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. (n.d.). Royal Society of Chemistry.

- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI.

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Royal Society of Chemistry.

- 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9). (n.d.). Cayman Chemical.

- Nevirapine Batch Transfer Document. (n.d.). Scribd.

- Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. (2020). PubMed.

- Lowcost, high yield synthesis of nevirapine. (2016). Google Patents.

- Synthesis of a Benzodiazepine Precursor from 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols. (2025). BenchChem.

- 2-Amino-2'-fluoro-5-nitrobenzophenone | Drug Metabolite Control. (n.d.). MedChemExpress.

- CAS 344-80-9 (2-AMINO-5-NITRO-PHENYL)-(2-FLUORO-PHENYL)METHANONE. (n.d.). BOC Sciences.

- 2-Amino-2'-fluoro-5-nitrobenzophenone 344-80-9 wiki. (n.d.). Guidechem.

- Application Notes and Protocols: 2-Amino-2'-fluoro-5-nitrobenzophenone as a Precursor for Flunitrazepam. (2025). BenchChem.

- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (n.d.). National Center for Biotechnology Information.

- Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- 344-80-9|(2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone. (n.d.). BLDpharm.

- How can 2-fluoro-5-nitroaniline be synthesized?. (n.d.). Guidechem.

- Precision in Synthesis: The Critical Role of 2-Amino-5-nitrobenzophenone in Drug Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- 2-Amino-2'-fluoro-5-nitrobenzophenone. (2026). Labchem Catalog.

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI.

- 2-amino-2'-halo-5-nitro benzophenones. (1965). Google Patents.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (2025). BenchChem.

- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). National Center for Biotechnology Information.

- Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). National Center for Biotechnology Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

The Synthesis of 2-Amino-5-Nitrobenzophenone from Fluorinated Precursors: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the preparation of 2-amino-5-nitrobenzophenone, a crucial intermediate in the synthesis of various pharmaceuticals, particularly benzodiazepines. The focus of this document is on the synthetic route starting from a fluorinated precursor, specifically 2-fluoro-5-nitrobenzophenone. This approach leverages the principles of nucleophilic aromatic substitution (SNAr), offering a potentially efficient and regioselective pathway to the desired product.

Introduction: The Strategic Importance of 2-Amino-5-Nitrobenzophenone and the Rationale for a Fluorinated Precursor Route

2-Amino-5-nitrobenzophenone is a key building block in the synthesis of several notable 7-nitro-1,4-benzodiazepines, including nitrazepam, flunitrazepam, and clonazepam. The strategic placement of the amino and nitro groups on the benzophenone scaffold is essential for the subsequent cyclization reactions that form the diazepine ring.

Traditionally, the synthesis of 2-amino-5-nitrobenzophenone has been approached through methods like the Friedel-Crafts acylation of p-nitroaniline with benzoyl chloride. While effective, this method can sometimes present challenges related to regioselectivity and harsh reaction conditions.

The utilization of a fluorinated precursor, such as 2-fluoro-5-nitrobenzophenone, presents an attractive alternative. The fluorine atom, being the most electronegative halogen, acts as an excellent leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. In the case of 2-fluoro-5-nitrobenzophenone, the fluorine atom is positioned ortho to a carbonyl group and para to a nitro group. Both of these groups strongly withdraw electron density from the aromatic ring, thereby activating the carbon atom attached to the fluorine for nucleophilic attack. This activation facilitates the displacement of the fluoride ion by a nucleophile, such as ammonia, to yield the desired 2-amino-5-nitrobenzophenone.

Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The core of this synthetic strategy lies in the SNAr mechanism. This reaction proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Attack: The nucleophile (ammonia in this case) attacks the electron-deficient carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is particularly stabilized by the ortho-carbonyl and para-nitro groups.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group.

This mechanism ensures a high degree of regioselectivity, as the nucleophile will preferentially attack the activated position.

Proposed Experimental Protocol: Synthesis of 2-Amino-5-Nitrobenzophenone via Ammonolysis of 2-Fluoro-5-Nitrobenzophenone

Disclaimer: The following protocol is a proposed method based on established principles of nucleophilic aromatic substitution. It is intended for experienced synthetic chemists and may require optimization for specific laboratory conditions and scales.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Fluoro-5-nitrobenzophenone | ≥98% | Commercially Available | --- |

| Anhydrous Ammonia (gas or solution in an organic solvent) | High Purity | Commercially Available | Use appropriate handling procedures for compressed gas or solutions. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available | A high-boiling polar aprotic solvent is ideal. |

| Deionized Water | --- | --- | For workup. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |

| Brine (saturated NaCl solution) | --- | --- | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |

Equipment

-

High-pressure reaction vessel (autoclave) equipped with a magnetic stir bar, pressure gauge, and temperature controller.

-

Schlenk line or glove box for handling anhydrous reagents.

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.).

-

Rotary evaporator.

-

Thin-layer chromatography (TLC) apparatus.

-

Column chromatography setup.

Step-by-Step Procedure

-

Reaction Setup:

-

In a high-pressure reaction vessel, dissolve 2-fluoro-5-nitrobenzophenone (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) to a concentration of approximately 0.5 M.

-

Seal the reaction vessel securely.

-

-

Introduction of Ammonia:

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully introduce anhydrous ammonia into the vessel. The amount of ammonia should be in large excess (e.g., 10-20 equivalents or by saturating the solvent at low temperature). Alternatively, a concentrated solution of ammonia in an organic solvent like methanol can be used, though this may require adjustment of reaction conditions.

-

-

Reaction Conditions:

-

Once the ammonia is added, allow the vessel to warm to room temperature, and then heat it to the desired reaction temperature (a starting point of 100-120 °C is recommended for initial optimization).

-

Maintain the reaction at this temperature with vigorous stirring for 12-24 hours. The internal pressure will increase due to the heating of ammonia; monitor the pressure gauge to ensure it remains within the safe operating limits of the vessel.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

-

-

Workup and Isolation:

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully vent the excess ammonia in a well-ventilated fume hood.

-

Pour the reaction mixture into a larger beaker containing deionized water. The product may precipitate out as a solid.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed to obtain the pure 2-amino-5-nitrobenzophenone as a yellow crystalline solid.

-

Characterization

The identity and purity of the synthesized 2-amino-5-nitrobenzophenone should be confirmed by standard analytical techniques, such as:

-

¹H NMR: To confirm the proton environment of the aromatic rings.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To compare with the literature value.

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of 2-amino-5-nitrobenzophenone.

Safety Considerations

-

Ammonia: Anhydrous ammonia is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

High-Pressure Reactions: The use of a high-pressure reaction vessel requires proper training and adherence to safety protocols. Ensure the vessel is rated for the expected temperature and pressure.

-

Solvents: Handle all organic solvents in a fume hood and away from ignition sources.

Conclusion

The synthesis of 2-amino-5-nitrobenzophenone from its fluorinated precursor via nucleophilic aromatic substitution offers a promising and regioselective route to this valuable pharmaceutical intermediate. The strong activation provided by the nitro and carbonyl groups facilitates the displacement of the fluoride ion by ammonia. The proposed protocol provides a solid foundation for researchers to develop and optimize this transformation in a laboratory setting. Careful attention to reaction conditions and safety procedures is paramount for the successful and safe execution of this synthesis.

References

-

Erowid. (n.d.). Synthesis of Nitrazepam. [Link]

-

Scribd. (n.d.). Synthesis of Nitrazepam. [Link]

-

Pharmapproach. (2020). NITRAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.

- Google Patents. (n.d.).

-

Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

ResearchGate. (2025). Commercial synthesis of nitrazepam via interaction of 2-chloro-5-nitrobenzophenone with ethylenediamine. [Link]

-

Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

Application Notes & Protocols: Strategic Cyclization of (2-Fluoro-5-nitrophenyl)(phenyl)methanone

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of (2-Fluoro-5-nitrophenyl)(phenyl)methanone as a versatile precursor for the synthesis of high-value heterocyclic scaffolds. We delve into the causality behind experimental choices for synthesizing key structures such as benzodiazepines and acridones, offering step-by-step protocols, mechanistic insights, and process optimization data.

Introduction: The Strategic Value of (2-Fluoro-5-nitrophenyl)(phenyl)methanone

(2-Fluoro-5-nitrophenyl)(phenyl)methanone is a pivotal starting material in medicinal and materials chemistry. Its synthetic utility is anchored in its distinct structural features:

-

An Activated Aryl Fluoride: The fluorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. Its reactivity is significantly enhanced by the presence of two powerful electron-withdrawing groups (EWGs): the ortho-carbonyl and the para-nitro group.[1][2] This predictable reactivity allows for the precise introduction of a wide range of nucleophiles.

-

A Latent Amino Group: The nitro group can be chemically reduced to an amine at a later synthetic stage, providing a handle for further functionalization or intramolecular cyclization.

-

The Benzophenone Core: This rigid diarylketone structure serves as a foundational scaffold for building complex, three-dimensional molecules with potential biological activity.

This guide will explore the primary cyclization pathways originating from this precursor, focusing on the reagents and conditions required to construct benzodiazepine and acridone frameworks.

The Gateway Reaction: Nucleophilic Aromatic Substitution (SNAr)

Nearly all synthetic routes involving (2-fluoro-5-nitrophenyl)(phenyl)methanone begin with an SNAr reaction to displace the fluoride. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[3] The stability of this intermediate, conferred by the EWGs, is the driving force for the reaction.

Caption: Two-stage workflow for benzodiazepine synthesis.

Protocol 3.1: Synthesis of (2-Amino-5-nitrophenyl)(phenyl)methanone

This protocol details the critical first step of substituting the fluoride with an amino group.

Rationale: The use of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cation of the nucleophile salt but poorly solvates the anion, increasing its nucleophilicity. [4]Heating is required to overcome the activation energy of the rate-determining addition step.

| Parameter | Value/Reagent | Notes |

| Starting Material | (2-Fluoro-5-nitrophenyl)(phenyl)methanone | 1.0 eq |

| Reagent | Ammonium Hydroxide (28-30%) | 10-15 eq |

| Solvent | Dimethyl Sulfoxide (DMSO) | ~5 mL per gram of starting material |

| Temperature | 90-100 °C | Monitor for complete consumption of starting material. |

| Work-up | Aqueous precipitation | Product is typically a solid. |

| Typical Yield | 85-95% |

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend (2-Fluoro-5-nitrophenyl)(phenyl)methanone in DMSO.

-

Add ammonium hydroxide to the suspension.

-

Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water with stirring.

-

Collect the resulting yellow precipitate by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove residual DMSO.

-

Dry the product, (2-Amino-5-nitrophenyl)(phenyl)methanone, under vacuum. The product is often of sufficient purity for the next step. [5][]

Protocol 3.2: Acylation and Cyclization to 7-Nitro-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one

Rationale: This two-step sequence first attaches the necessary two-carbon unit via acylation. Bromoacetyl bromide is highly reactive. The subsequent cyclization with ammonia involves an initial SN2 reaction displacing the bromide, followed by an intramolecular condensation with the ketone to form the seven-membered diazepine ring.

Step-by-Step Procedure:

-

Part A: Acylation

-

Dissolve the (2-Amino-5-nitrophenyl)(phenyl)methanone (1.0 eq) from the previous step in an anhydrous solvent such as toluene or chloroform under an inert atmosphere (N₂ or Ar). [5] 2. Cool the solution in an ice bath.

-

Slowly add a solution of bromoacetyl bromide (1.1 eq) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, the product may precipitate. If not, concentrate the solvent under reduced pressure. Wash the crude product with a non-polar solvent like hexanes to remove impurities.

-

-

Part B: Cyclization

-

Suspend the crude 2-(2-bromoacetamido)-5-nitrobenzophenone intermediate in methanol.

-

Cool the suspension in an ice bath and bubble ammonia gas through the mixture or add a saturated solution of ammonia in methanol.

-

Seal the reaction vessel and stir at room temperature for 24-48 hours.

-

Monitor the reaction by TLC for the formation of the benzodiazepine product.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes) or recrystallization to yield the final product. [7]

-

Pathway II: Synthesis of Acridone Scaffolds

Acridones are a class of N-heterocycles with significant pharmacological activities, including antitumor and antiviral properties. [8][9]The synthesis from (2-Fluoro-5-nitrophenyl)(phenyl)methanone proceeds via an initial SNAr reaction with an arylamine, followed by an acid-catalyzed intramolecular electrophilic cyclization (a variation of the Bernthsen acridine synthesis).

Mechanism for Acridone Formation

Caption: Synthetic pathway to acridone scaffolds.

Protocol 4.1: Synthesis of Diarylamine Intermediate

Rationale: This is another SNAr reaction, similar to Protocol 3.1, but using an arylamine nucleophile. A base like potassium carbonate is often added to neutralize the HF generated during the reaction, driving it to completion.

| Parameter | Value/Reagent | Notes |

| Starting Material | (2-Fluoro-5-nitrophenyl)(phenyl)methanone | 1.0 eq |

| Nucleophile | Substituted Aniline | 1.1 - 1.2 eq |

| Base | Potassium Carbonate (K₂CO₃) | 2.0 eq |

| Solvent | Dimethylformamide (DMF) | ~10 mL per gram of starting material |

| Temperature | 120-150 °C | Higher temperatures may be needed for less reactive anilines. |

| Typical Yield | 70-90% |

Step-by-Step Procedure:

-

To a flask, add (2-Fluoro-5-nitrophenyl)(phenyl)methanone, the desired arylamine, and potassium carbonate.

-

Add DMF and heat the mixture to 120-150 °C under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion (typically 8-16 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude diarylamine intermediate by column chromatography.

Protocol 4.2: Acid-Catalyzed Cyclization to the Acridone

Rationale: Strong acids like polyphosphoric acid (PPA) or Eaton's reagent act as both the acid catalyst and the dehydrating agent. The acid protonates the carbonyl group, activating it for intramolecular electrophilic attack by the electron-rich aniline ring to form the tricyclic acridone system. [9][10] Step-by-Step Procedure:

-

Place the diarylamine intermediate from Protocol 4.1 into a reaction flask.

-

Add polyphosphoric acid (PPA) in excess (enough to ensure the mixture can be stirred).

-

Heat the viscous mixture to 130-160 °C with mechanical stirring for 2-6 hours.

-

Monitor the reaction by taking small aliquots, quenching with water, and analyzing by TLC.

-

After completion, cool the reaction mixture slightly and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a strong base (e.g., 50% NaOH solution) until the mixture is basic (pH > 10). This will precipitate the acridone product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., DMSO or ethanol) to obtain the pure acridone. [8]

Safety Precautions

-

General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, is mandatory.

-

Solvents: Anhydrous solvents like toluene, chloroform, and DMF are flammable and/or toxic. Avoid inhalation and skin contact.

-

Reagents: Bromoacetyl bromide is highly corrosive and lachrymatory. Handle with extreme care. Strong acids (PPA) and bases (NaOH) are highly corrosive.

-

Consult SDS: Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

-

Orthogonal Synthesis of Fluorinated Acridones and Acridines from Perfluorobenzophenone. ResearchGate. [Link]

-

Acridone synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence. PMC. [Link]

-

Orthogonal Synthesis of Fluorinated Acridones and Acridines from Perfluorobenzophenone. J-GLOBAL. [Link]

-

Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. MDPI. [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. [Link]

-

Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. ResearchGate. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

-

Methanone, (2-fluorophenyl)[2-(methylamino)-5-nitrophenyl]-. NIST WebBook. [Link]

-

Ullmann Condensation. SynArchive. [Link]

-

Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation: Fast and mild methodologies to prepare photoaffinity labeling, crosslinking, and click chemistry reagents. ResearchGate. [Link]

- Synthesis of benzodiazepines.

-

Ullmann reaction. Wikipedia. [Link]

-

2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. PMC. [Link]

-

Ullmann Reaction. BYJU'S. [Link]

-

Synthesis of 5-nitro-pyrazole triflones via [3+2] cycloaddition reaction and its application for potential insecticide. Fluorine Notes. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzoi[8][11]midazo[1,2-c]quinazolines. Royal Society of Chemistry. [Link]

-

A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. ChemRxiv. [Link]

-

Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles. PMC. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

-

Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. [Link]

-

Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. Orthogonal Synthesis of Fluorinated Acridones and Acridines from Perfluorobenzophenone | Article Information | J-GLOBAL [jglobal.jst.go.jp]

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Fluoro-5-nitrophenyl)(phenyl)methanone

The following guide is structured as a Technical Support Portal for researchers working with (2-Fluoro-5-nitrophenyl)(phenyl)methanone. It prioritizes precision, safety, and troubleshooting logic over generic instructions.

Ticket ID: PUR-54534-85-9 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Compound Identity & Critical Parameters

Before initiating purification, verify your target molecule. Confusion with the Flunitrazepam precursor (2-Amino-2'-fluoro-5-nitrobenzophenone) is common but chemically distinct.

| Parameter | Specification | Notes |

| Chemical Name | (2-Fluoro-5-nitrophenyl)(phenyl)methanone | Nitro and Fluoro groups are on the same ring. |

| CAS Registry | 54534-85-9 | Distinct from 344-80-9 (Amino-analog). |

| Molecular Formula | C₁₃H₈FNO₃ | MW: 245.21 g/mol |

| Appearance | Pale yellow to yellow crystalline solid | Nitro groups typically impart yellow color. |

| Solubility Profile | Lipophilic aromatic; Polar nitro group | Soluble in DCM, EtOAc. Limited solubility in cold alcohols. |

Solvent System Selection (The "Golden Path")

For nitrobenzophenones, the goal is to balance the high solubility of the aromatic ketone backbone with the polarity of the nitro group.

Recommended Solvent Systems

| Solvent System | Role | Protocol Notes |

| Ethanol (95%) | Primary Choice | Best balance. The 5% water content aids in suppressing the solubility of the non-polar impurities at lower temperatures. |

| Isopropyl Alcohol (IPA) | Alternative | Higher boiling point (82°C) allows for greater solute capacity. Use if Ethanol yield is poor. |

| Ethanol/Water (9:1) | Anti-Solvent Method | Use only if the compound is too soluble in pure Ethanol. Dissolve in hot EtOH, add hot water until turbid, then cool. |

| Toluene/Hexane | Non-Polar Alternative | Use only if alcoholysis or transesterification side-reactions are suspected (rare for this ketone). |

Step-by-Step Recrystallization Protocol

Standard Operating Procedure (SOP-PUR-NBZ-01)

Phase A: Dissolution & Hot Filtration

-

Preparation: Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

-

Solvent Addition: Add a minimum amount of Ethanol (95%) .

-

Heating: Heat the mixture to reflux (~78°C) on a heating block. Caution: Nitro compounds are thermally sensitive; do not overheat dry residue.

-

Saturation: Add additional solvent in small aliquots (1-2 mL) through the condenser until the solid just dissolves.

-

Decolorization (Optional): If the solution is dark brown/black, cool slightly, add Activated Carbon (1-2% w/w) , and reflux for 5 minutes.

-

Hot Filtration: Filter the hot solution through a pre-warmed fluted filter paper or a heated sintered glass funnel to remove insoluble impurities (silica, carbon, inorganic salts).

Phase B: Controlled Crystallization

-

Ambient Cooling: Allow the filtrate to cool to room temperature (20-25°C) undisturbed. Do not agitate. Agitation induces rapid precipitation of impurities.

-

Nucleation: If no crystals form by 30°C, scratch the inner wall of the flask with a glass rod or add a seed crystal of pure (2-Fluoro-5-nitrophenyl)(phenyl)methanone.

-

Deep Cooling: Once crystallization begins, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase C: Isolation & Drying[1]

-

Filtration: Collect crystals via vacuum filtration (Buchner funnel).[1]

-

Washing: Wash the filter cake with cold (-10°C) Ethanol. Crucial: Warm solvent will redissolve the product.

-

Drying: Dry in a vacuum oven at 40°C for 4-6 hours.

Troubleshooting Guide (FAQ)

Live solutions for common failure modes.

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

-

Cause: The solution temperature is above the melting point of the solvated solid, or the impurity profile is depressing the melting point (Liquid-Liquid Phase Separation).

-

Fix:

-

Reheat to redissolve the oil.

-

Add a seed crystal at a temperature slightly below the expected melting point.

-

Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

-

Solvent Switch: Switch to a higher boiling solvent (IPA) or add more solvent to lower the saturation concentration.

-

Q2: The crystals are colored (dark yellow/orange) even after recrystallization.

-

Cause: Trapped colored impurities (often azo/azoxy byproducts from nitro reduction or oligomers).

-

Fix: Perform a second recrystallization using Activated Carbon . If the color persists, the impurity may be co-crystallizing. In this case, perform a rapid silica plug filtration (eluting with 10% EtOAc/Hexanes) before the final recrystallization.

Q3: Low yield (<50%).

-

Cause: Too much solvent used (product remains in the mother liquor).

-

Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to obtain a "second crop." Note: The second crop is usually less pure.

Visual Workflows

Logic Flow: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent system based on solubility behavior.

Process Flow: Purification Lifecycle

Caption: Standard workflow for the recrystallization of nitro-substituted benzophenones.

References & Authority

-

Chemical Identity Verification:

-

Methodology Grounding:

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical. (Standard reference for recrystallization of aromatic nitro compounds).

-

Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann. (General protocols for benzophenone derivatives).

-

-

Related Precursor Context (Differentiation):

-

BenchChem. 2-Amino-2'-fluoro-5-nitrobenzophenone Protocols. (Cited to distinguish the amino-analog CAS 344-80-9 from the user's target). Retrieved from

-

Sources

Technical Support Center: Optimizing Solvent Selection for 2-Fluoro-5-nitrobenzophenone Reactions

Welcome to the technical support center for optimizing reactions with 2-Fluoro-5-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on solvent selection to enhance reaction outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.

Introduction: The Critical Role of the Solvent

2-Fluoro-5-nitrobenzophenone is a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its reactivity is dominated by the electron-deficient aromatic ring, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The success of these reactions—in terms of yield, purity, and reaction time—is critically dependent on the choice of solvent. The solvent not only dissolves the reactants but also profoundly influences the reactivity of the nucleophile and the stability of the reaction intermediates.

This guide will provide a comprehensive overview of solvent selection for SNAr reactions involving 2-Fluoro-5-nitrobenzophenone, troubleshooting advice for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for a Nucleophilic Aromatic Substitution (SNAr) reaction with 2-Fluoro-5-nitrobenzophenone?

A1: The key to a successful SNAr reaction lies in facilitating the attack of the nucleophile on the electron-deficient aromatic ring. The ideal solvent should:

-

Effectively dissolve both the 2-Fluoro-5-nitrobenzophenone substrate and the nucleophile (or its salt).

-

Enhance the nucleophilicity of the attacking species.

-

Stabilize the Meisenheimer complex , the key intermediate in the SNAr mechanism.

-

Be inert to the reactants and reaction conditions.

-

Have a suitable boiling point for the desired reaction temperature.

-

Allow for straightforward work-up and product isolation .

Polar aprotic solvents are generally the best choice for SNAr reactions as they meet most of these criteria.[1]

Q2: Why are polar aprotic solvents like DMSO, DMF, and acetonitrile preferred for these reactions?

A2: Polar aprotic solvents significantly accelerate SNAr reactions through several mechanisms:[1][2]

-

Enhanced Nucleophilicity: These solvents are excellent at solvating cations but poor at solvating anions.[1] When using a salt of a nucleophile (e.g., sodium phenoxide), the solvent molecules form a "cage" around the cation (Na+), leaving the anionic nucleophile (PhO-) "naked" and highly reactive.

-

Stabilization of the Meisenheimer Complex: The polar nature of these solvents helps to stabilize the charge-delocalized Meisenheimer intermediate, lowering the activation energy of the reaction.

-

Minimal Interference: Unlike protic solvents (e.g., water, alcohols), aprotic solvents do not have acidic protons that can form hydrogen bonds with the nucleophile, which would reduce its reactivity.[1]

Q3: Can I use protic solvents for SNAr reactions with 2-Fluoro-5-nitrobenzophenone?

A3: While not ideal, protic solvents can be used in some cases, but they generally lead to slower reaction rates compared to polar aprotic solvents. The hydroxyl groups in protic solvents can hydrogen-bond with the nucleophile, creating a solvent shell that reduces its reactivity.[1] Furthermore, if a strong base is used to generate the nucleophile in situ, the protic solvent can react with the base. If a protic solvent must be used (e.g., for solubility reasons), be prepared for longer reaction times and potentially the need for higher temperatures.

Q4: How does the solubility of 2-Fluoro-5-nitrobenzophenone affect my solvent choice?

A4: Ensuring your substrate is fully dissolved is critical for a homogeneous reaction and optimal kinetics. While specific solubility data for 2-Fluoro-5-nitrobenzophenone is not widely published, we can infer its likely behavior from the closely related compound, 2-Amino-2'-fluoro-5-nitrobenzophenone. This analogue exhibits solubility in polar aprotic solvents like DMF (2 mg/mL) and DMSO (1 mg/mL).[3] It is reasonable to expect 2-Fluoro-5-nitrobenzophenone to have similar or slightly better solubility in these and other common organic solvents due to the absence of the polar amino group. Always perform a solubility test with your specific substrate and chosen solvent before initiating a large-scale reaction.

Physicochemical Properties of an Analogous Compound: 2-Amino-2'-fluoro-5-nitrobenzophenone

| Property | Value | Reference |

| CAS Number | 344-80-9 | [4][5] |

| Molecular Formula | C₁₃H₉FN₂O₃ | [5] |

| Molecular Weight | 260.22 g/mol | [4][5] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 161-163 °C | |

| Solubility | DMF: 2 mg/mL; DMSO: 1 mg/mL | [3] |

Note: This data is for an analogous compound and should be used as a guideline only. Always verify the properties of your specific starting material.

Troubleshooting Guide

This section addresses common problems encountered during SNAr reactions with 2-Fluoro-5-nitrobenzophenone and provides systematic solutions with a focus on the role of the solvent.

Problem 1: Low or No Conversion of Starting Material

| Potential Cause | Explanation & Solution |

| Insufficient Nucleophile Reactivity | The nucleophile may be too weak or sterically hindered. However, the more likely culprit is solvent-induced deactivation. Solution: Switch from a protic or less polar solvent to a high-polarity aprotic solvent like DMSO or DMF .[1][2] These solvents will enhance the nucleophile's reactivity by minimizing solvation of the anionic species. |

| Poor Solubility | If the reactants are not fully dissolved, the reaction will be slow and incomplete. Solution: Gently warm the mixture to aid dissolution. If solubility remains an issue, consider a different solvent system. A mixture of a high-polarity solvent with a co-solvent might be effective. Perform small-scale solubility tests before scaling up. |

| Low Reaction Temperature | SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Solution: Gradually increase the reaction temperature, ensuring it remains below the boiling point of the solvent and does not cause decomposition. Solvents with higher boiling points like DMSO (189 °C) or DMF (153 °C) offer a wider temperature range than acetonitrile (82 °C). |

Problem 2: Formation of Multiple Products (Side Reactions)

| Potential Cause | Explanation & Solution |

| Reaction with the Solvent (Solvolysis) | If you are using a nucleophilic solvent (e.g., an alcohol) at elevated temperatures, it can compete with your intended nucleophile.[1] Solution: Use a non-nucleophilic, polar aprotic solvent such as DMSO, DMF, acetonitrile, or acetone . |

| Di-substitution | If your nucleophile has more than one reactive site, or if the product of the initial reaction can react further, you may see di-substitution. Solution: This is less of a solvent issue and more about stoichiometry and conditions. Use a controlled amount of the nucleophile (e.g., 1.0-1.1 equivalents) and consider running the reaction at a lower temperature to favor the mono-substituted product. |

| Hydrolysis | Trace amounts of water in the solvent or reactants can lead to hydrolysis of the starting material or product, especially at higher temperatures and if the nucleophile is a strong base. Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |

Problem 3: Difficult Work-up and Product Isolation

| Potential Cause | Explanation & Solution |

| High-Boiling Point Solvent Removal | DMF and DMSO are notoriously difficult to remove on a rotary evaporator due to their high boiling points. Solution: These solvents are water-miscible. After the reaction is complete, dilute the reaction mixture with a large volume of water and extract your product with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water or brine to remove residual DMF or DMSO. |

| Product is Water-Soluble | If your product has polar functional groups, it may have some solubility in the aqueous phase during work-up, leading to lower isolated yields. Solution: Before discarding the aqueous layer, re-extract it several times with your organic solvent. Saturating the aqueous layer with brine can also decrease the solubility of your organic product and improve extraction efficiency. |

| Emulsion Formation | The combination of a polar aprotic solvent, water, and an extraction solvent can sometimes lead to the formation of a stable emulsion at the interface, making separation difficult. Solution: Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. If an emulsion does form, allowing it to stand for an extended period or filtering the mixture through a pad of Celite can be effective. |

Solvent Selection Workflow

The choice of solvent is a critical parameter in optimizing your SNAr reaction. The following workflow provides a logical approach to selecting the best solvent for your specific application.

Comparative Overview of Common Solvents for SNAr Reactions

| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Suitability for SNAr | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47.2 | Excellent | Superior rate enhancement, but can be difficult to remove.[2] Can have thermal stability issues with strong bases. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent | Very effective, but a known reproductive toxin. Difficult to remove. |

| Acetonitrile (ACN) | Polar Aprotic | 82 | 37.5 | Good | Good reaction rates and easier to remove due to lower boiling point. May not be suitable for high-temperature reactions. |

| Acetone | Polar Aprotic | 56 | 21.0 | Moderate | Lower polarity may result in slower reactions. Very low boiling point limits reaction temperature. |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Poor to Moderate | Generally not polar enough for efficient SNAr unless the nucleophile is extremely reactive. |

| Ethanol/Methanol | Polar Protic | 78 / 65 | 24.6 / 32.7 | Poor | Hydrogen bonding significantly reduces nucleophilicity.[1] Can act as a competing nucleophile. |

| Toluene | Non-polar | 111 | 2.4 | Very Poor | Generally unsuitable for SNAr reactions due to inability to stabilize intermediates or enhance nucleophilicity.[6] |

Experimental Protocols

The following are generalized, step-by-step protocols for common SNAr reactions of 2-Fluoro-5-nitrobenzophenone. These should be adapted and optimized for your specific nucleophile and scale.

Protocol 1: Reaction with an Amine Nucleophile

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-5-nitrobenzophenone derivatives.

Materials:

-

2-Fluoro-5-nitrobenzophenone (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water and Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-5-nitrobenzophenone (1.0 eq) and the base (2.0 eq).

-

Under an inert atmosphere (e.g., nitrogen), add the anhydrous solvent (DMF or DMSO) to dissolve the solids.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a large volume of water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the initial reaction solvent).

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove the high-boiling solvent.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with an Alcohol Nucleophile (Williamson-type Ether Synthesis)

This protocol describes a general procedure for the synthesis of 2-alkoxy-5-nitrobenzophenone derivatives.

Materials:

-

2-Fluoro-5-nitrobenzophenone (1.0 eq)

-

Alcohol (1.2 eq)

-

Strong base (e.g., NaH or t-BuOK, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq) and dissolve it in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath and carefully add the strong base (e.g., NaH, 1.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of 2-Fluoro-5-nitrobenzophenone (1.0 eq) in a small amount of the anhydrous solvent to the alkoxide solution.

-

Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Mechanistic Insight: The Role of the Solvent in the SNAr Pathway

Understanding the mechanism of the SNAr reaction is key to appreciating the critical role of the solvent. The reaction proceeds via a two-step addition-elimination mechanism.

-

Step 1: Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the fluorine atom. This step is typically the slowest and thus the rate-determining step of the reaction. A polar aprotic solvent accelerates this step by increasing the reactivity of the nucleophile.

-

Formation of the Meisenheimer Complex: The attack of the nucleophile forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. The nitro group at the para-position is crucial for stabilizing this intermediate by delocalizing the negative charge. The polar solvent further stabilizes this charged species.

-

Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group for SNAr reactions.

Safety, Handling, and Disposal

Safety and Handling:

-

2-Fluoro-5-nitrobenzophenone and related nitroaromatic compounds should be handled with care. Always consult the Safety Data Sheet (SDS) for your specific material before use.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8][9][10][11]

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[7][8]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][9]

-

Many polar aprotic solvents like DMF have specific health risks; always review their SDS and handle them with appropriate precautions.

Waste Disposal:

-

All chemical waste, including unused reactants, reaction mixtures, and contaminated materials, should be disposed of as hazardous waste.[12][13][14]

-

Do not dispose of chemical waste down the drain.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- BenchChem. (2025).

-

Cheméo. (n.d.). Chemical Properties of Benzophenone, 2-amino-2'-fluoro-5-nitro (CAS 344-80-9). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2'-fluoro-5-nitrobenzophenone. Retrieved from [Link]

- BenchChem. (2025).

- Fisher Scientific. (2025).

- TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-2'-chloro-5-nitrobenzophenone.

-

Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881–2884. [Link]

-

Gholami, M. R., & Goudarzi, A. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(10), 1537–1544. [Link]

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

-

gChem. (n.d.). SNAr Comparative Reaction. Retrieved from [Link]

-

Jorgensen, W. L., & Acevedo, O. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881-2884. [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-2'-chloro-5-nitrobenzophenone.

- ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents.

- ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents.

- Skibiński, M., et al. (2023). High-throughput experimentation in flow for studies of solvent mixtures effects in organic reactions. Reaction Chemistry & Engineering.

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

- Liu, P., et al. (2020). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv.

- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

-

Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

- BenchChem. (2025).

- Gryko, D. T., & Galezowski, M. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemical Reviews, 121(3), 1938–1975.

- The Royal Society of Chemistry. (n.d.). Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.

- Le, C. M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17088–17096.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gchemglobal.com [gchemglobal.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-2'-fluoro-5-nitrobenzophenone | C13H9FN2O3 | CID 67657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 14. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]

Controlling exotherms during nitration of 2-fluorobenzophenone

The following guide is structured as a specialized Technical Support Center resource. It is designed for immediate application in a research or process development setting, prioritizing safety and mechanistic understanding.

Topic: Exotherm Control & Process Safety Ticket ID: NIT-2FB-THERM-001 Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary: The Thermal Challenge

User Query: How do I prevent thermal runaway during the nitration of 2-fluorobenzophenone?

Scientist’s Diagnosis: Nitrating 2-fluorobenzophenone is chemically challenging because the substrate is doubly deactivated . The carbonyl group withdraws electron density from both aromatic rings, and the fluorine atom (while an ortho/para director) further deactivates its specific ring via induction.

Consequently, researchers often make a critical error: forcing the reaction with higher temperatures or faster addition rates to observe conversion. This creates a "sleeping dragon" scenario—reagent accumulation followed by a delayed, catastrophic exotherm.

This guide provides the protocols to decouple dosing from reaction, ensuring the heat generation rate (

Critical Safety Mechanisms (The "Why")

The Accumulation Trap

In mixed-acid nitrations, the reaction rate (

-

Scenario: You add Nitric Acid at 0°C. The reaction is slow due to the deactivated substrate.

-

The Error: You see no exotherm, so you increase the addition rate.

-

The Consequence: You now have a reactor full of unreacted Nitric Acid and substrate. As the temperature naturally drifts up or the stirrer adds kinetic energy, the reaction kicks off simultaneously for the entire mass.

-

Result: Instantaneous release of

(approx. -130 to -150 kJ/mol), exceeding the condenser's capacity.

Heterogeneous Mass Transfer

This reaction is typically biphasic (Organic substrate + Mixed Acid).

-

Risk: If agitation stops, phases separate. If agitation restarts while the reactor is hot, the sudden interfacial contact causes a rapid spike in reaction rate.

-

Rule: Interlock dosing with agitation. If the stirrer stops, the pump must stop.

Standard Operating Procedure (SOP)

Note: This protocol assumes a target of mono-nitration (likely a mixture of isomers, predominantly 2-fluoro-5-nitrobenzophenone and 2-fluoro-3'-nitrobenzophenone).

Reagents & Setup

-

Substrate: 2-Fluorobenzophenone (dissolved in

or solvent like DCM if applicable). -

Nitrating Agent: Mixed Acid (Concentrated

+ Fuming -

Cooling: Jacket fluid set to -10°C; Internal target 0–5°C.

Step-by-Step Workflow

| Step | Action | Critical Parameter | Scientist's Note |

| 1 | Dissolution | Dissolve 2-fluorobenzophenone in 98% | Exothermic. |

| 2 | Acid Prep | Premix | Temp < 20°C |

| 3 | Dosing | Add Mixed Acid dropwise. | Rate-Limiting |

| 4 | The Plateau | Hold at 5°C for 30 mins post-addition. | Accumulation Check |

| 5 | Aging | Slowly warm to room temp (20-25°C). | Ramp Rate |

| 6 | Quench | Pour reaction mixture into ice water. | Inverse Addition |

Visualizing the Safety Logic

The following diagram illustrates the decision logic required to prevent thermal runaway.

Caption: Logic flow for dosing control. Note the "Accumulation Check" loop, a critical step often skipped in standard protocols.

Troubleshooting & FAQs

Q1: I stopped dosing, but the temperature is still rising. Why?

A: This is the classic signature of Reagent Accumulation .

-

Cause: You dosed faster than the reaction could consume the reagent (likely because the mixture was too cold). You now have a reservoir of unreacted nitronium ions.

-

Immediate Action: Maximize jacket cooling. Do not add more reagents. If the temperature approaches your defined onset limit (e.g., 50°C), prepare to dump the reaction into the emergency quench tank (ice water).

Q2: I am getting a mixture of isomers. Can I improve regioselectivity?

A: Direct nitration of 2-fluorobenzophenone is notoriously non-selective [1].

-

Mechanism: The carbonyl directs meta (to itself), and the fluorine directs ortho/para (to itself). These directing effects conflict across the two rings.

-

Alternative: If you specifically need 2-amino-5-nitro-2'-fluorobenzophenone (the benzodiazepine precursor), stop nitrating . The industrial standard is to synthesize it via Friedel-Crafts acylation of p-nitroaniline with o-fluorobenzoyl chloride [2].[1] This builds the molecule with the nitro group already in the correct position, avoiding the nitration exotherm entirely.

Q3: Can I use Acetyl Nitrate (Nitric Acid + Acetic Anhydride)?

A: Proceed with extreme caution. While Acetyl Nitrate is a milder nitrating agent and can improve selectivity, mixtures of Nitric Acid and Acetic Anhydride are explosive if not handled correctly.

-